molecular formula C13H13FN4O2 B2824119 N'-[3-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]-N,N-dimethylimidoformamide CAS No. 1370601-72-1

N'-[3-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]-N,N-dimethylimidoformamide

Cat. No. B2824119
CAS RN: 1370601-72-1
M. Wt: 276.271
InChI Key: IHIAEIQMMHGHDR-OVCLIPMQSA-N
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Description

Fluorophenyl compounds are a class of organic compounds that contain a phenyl group (a ring of six carbon atoms to which hydrogen atoms are attached) that is substituted with one or more fluorine atoms . They are used in the synthesis of a wide range of pharmaceutical and agrochemical products .


Synthesis Analysis

The synthesis of fluorophenyl compounds often involves the use of fluorinating agents or the substitution of an existing functional group with a fluorine atom . The exact method of synthesis can vary greatly depending on the specific compound being synthesized .


Molecular Structure Analysis

The molecular structure of fluorophenyl compounds can be determined using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule.


Chemical Reactions Analysis

Fluorophenyl compounds can undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The exact reactions that a specific fluorophenyl compound can undergo will depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds, such as their melting points, boiling points, and solubilities, can be determined using standard laboratory techniques . These properties can be influenced by factors such as the number and position of fluorine atoms in the molecule .

Scientific Research Applications

Molecular Synthesis and Drug Development

Compounds with complex structures, similar to the one mentioned, are often the focus of medicinal chemistry research aiming to discover new therapeutic agents. For example, the design and synthesis of selective kinase inhibitors for cancer treatment involve compounds with intricate structures that can selectively bind to target proteins. An example is the discovery of BMS-777607, a selective inhibitor of the Met kinase superfamily, demonstrating the approach to designing molecules for targeted therapy in oncological research (Schroeder et al., 2009).

Polymer Science and Engineering

In the field of polymer science, compounds with specific functional groups are utilized to synthesize novel polyamides and polyimides with unique properties. For instance, research into synthesizing polyamides containing uracil and adenine explores the incorporation of nucleobase-like structures into polymers, which could have implications for biomaterials and nanotechnology (Hattori & Kinoshita, 1979).

Material Chemistry and Electronics

The development of materials for electronic applications, such as electrochromic devices, also involves compounds with specialized structures. Research into electroactive polyamides with bis(diphenylamino)-fluorene units showcases the application of complex organic molecules in creating materials with desirable electronic and fluorescent properties, relevant for optoelectronic devices (Sun et al., 2016).

Biochemical Research and Imaging

In biochemical research, specifically in the development of imaging agents for positron emission tomography (PET), complex organic molecules are synthesized and evaluated for their ability to bind to specific biological targets. The synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors exemplify the application of complex molecules in developing diagnostic tools for neurodegenerative disorders (Fookes et al., 2008).

Mechanism of Action

The mechanism of action of fluorophenyl compounds can vary greatly depending on the specific compound and its biological target . For example, some fluorophenyl compounds are used as inhibitors of specific enzymes .

Safety and Hazards

Like all chemicals, fluorophenyl compounds should be handled with care. They can pose health risks if inhaled, ingested, or if they come into contact with the skin . Safety data sheets (SDS) provide important information about the hazards of a chemical, as well as instructions for its safe handling and disposal .

Future Directions

The study of fluorophenyl compounds is a dynamic field with many potential future directions. These could include the development of new synthetic methods, the discovery of new biological activities, and the design of new fluorophenyl-based drugs .

properties

IUPAC Name

N'-[3-(2-fluorophenyl)-2,6-dioxopyrimidin-4-yl]-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O2/c1-17(2)8-15-11-7-12(19)16-13(20)18(11)10-6-4-3-5-9(10)14/h3-8H,1-2H3,(H,16,19,20)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIAEIQMMHGHDR-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC(=O)NC(=O)N1C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=CC(=O)NC(=O)N1C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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